molecular formula C20H15FO B12564833 10-Fluoro-7,12-dimethyltetraphen-3-OL CAS No. 192384-34-2

10-Fluoro-7,12-dimethyltetraphen-3-OL

Cat. No.: B12564833
CAS No.: 192384-34-2
M. Wt: 290.3 g/mol
InChI Key: XLSIITXMQCECSC-UHFFFAOYSA-N
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Description

10-Fluoro-7,12-dimethyltetraphen-3-OL is a fluorinated organic compound with the molecular formula C20H15F. This compound is known for its potent biological activities, particularly in the field of cancer research. It is a derivative of 7,12-dimethylbenz(a)anthracene, a well-known polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-7,12-dimethyltetraphen-3-OL typically involves the fluorination of 7,12-dimethylbenz(a)anthracene. One common method is the use of Selectfluor as the fluorinating agent. The reaction is carried out in acetonitrile or trifluoroacetic acid (TFA), where 10β-fluoroestra-1,4-dien-3-ones are formed exclusively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of Selectfluor and similar fluorinating agents in large-scale reactions is a common practice in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-7,12-dimethyltetraphen-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

10-Fluoro-7,12-dimethyltetraphen-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Fluoro-7,12-dimethyltetraphen-3-OL involves its covalent binding to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and initiate tumor formation. The compound’s increased binding affinity compared to its parent hydrocarbon, 7,12-dimethylbenz(a)anthracene, is attributed to the presence of the fluorine atom .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dimethylbenz(a)anthracene (DMBA): The parent hydrocarbon of 10-Fluoro-7,12-dimethyltetraphen-3-OL.

    10-Chloro-7,12-dimethylbenz(a)anthracene: A chlorinated derivative with similar properties.

    10-Methyl-7,12-dimethylbenz(a)anthracene: Another derivative with a methyl group instead of a fluorine atom.

Uniqueness

This compound is unique due to its enhanced biological activity, particularly its increased tumor-initiating potency. The presence of the fluorine atom significantly alters its chemical and biological properties, making it more effective in binding to DNA and initiating tumors .

Properties

CAS No.

192384-34-2

Molecular Formula

C20H15FO

Molecular Weight

290.3 g/mol

IUPAC Name

10-fluoro-7,12-dimethylbenzo[a]anthracen-3-ol

InChI

InChI=1S/C20H15FO/c1-11-16-7-4-14(21)10-19(16)12(2)20-17(11)6-3-13-9-15(22)5-8-18(13)20/h3-10,22H,1-2H3

InChI Key

XLSIITXMQCECSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=C1C=CC4=C3C=CC(=C4)O)C)F

Origin of Product

United States

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